Quantified Relative Activity: 3-Acetylpyridine Deamino NAD vs. Native NAD+ and Other Analogs with D-3-Phosphoglycerate Dehydrogenase
In a study characterizing D-3-phosphoglycerate dehydrogenase from hog spinal cord, the activity of 3-acetylpyridinedeamino-NAD+ was directly compared to NAD+ and other NAD+ analogs. With the activity of NAD+ set as 100%, 3-acetylpyridinedeamino-NAD+ exhibited a relative activity of 167%. This was higher than that observed for 3-acetylpyridine-NAD+ (125%) but lower than deamino-NAD+ (220%), indicating a unique intermediate activity profile for this dual-modification analog [1]. This provides a clear, quantifiable basis for selecting this specific compound when an intermediate cofactor activity is required for mechanistic studies.
| Evidence Dimension | Relative enzyme activity compared to native NAD+ |
|---|---|
| Target Compound Data | 167% |
| Comparator Or Baseline | Native NAD+ (100%), deamino-NAD+ (220%), 3-acetylpyridine-NAD+ (125%) |
| Quantified Difference | +67% vs. NAD+; -53% vs. deamino-NAD+; +42% vs. 3-acetylpyridine-NAD+ |
| Conditions | D-3-phosphoglycerate dehydrogenase from hog spinal cord, standard assay conditions. |
Why This Matters
This quantitative comparison demonstrates that 3-acetylpyridine deamino NAD is not merely an alternative cofactor but possesses a distinct, intermediate activity level, which is crucial for experimental designs requiring a specific degree of enzyme turnover for signal differentiation or mechanistic probing.
- [1] Feld, R.D., & Sallach, H.J. (1975). [62] d-3-Phosphoglycerate dehydrogenase from hog spinal cord. Methods in Enzymology, 41, 282-285. doi:10.1016/S0076-6879(75)41064-3 View Source
